

An In-depth Technical Guide to tBuXPhos Pd G3: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Tbuxphos PD G3*

Cat. No.: *B1381005*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the third-generation Buchwald precatalyst, **tBuXPhos Pd G3**. It details its chemical structure, physical and chemical properties, and its critical role in modern synthetic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document also includes detailed experimental protocols for its synthesis and application in cross-coupling reactions, alongside key characterization data.

Core Structure and Properties

tBuXPhos Pd G3, systematically named [(2-Di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)] palladium(II) methanesulfonate, is a highly efficient and versatile palladium precatalyst.^[1] As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier iterations, including higher stability, lower required catalyst loadings, and faster reaction times.^{[1][2][3][4][5][6]}

The structure features a palladium center coordinated to the bulky and electron-rich tBuXPhos ligand and a deprotonated 2-aminobiphenyl fragment. The methanesulfonate anion, a key feature of G3 precatalysts, enhances both solubility and stability.^[2] This precatalyst is designed for efficient in-situ activation to the active Pd(0) species, which is essential for initiating the catalytic cycle in a variety of cross-coupling reactions.^[2]

Physical and Chemical Properties

tBuXPhos Pd G3 is an air- and moisture-stable, dark grey or yellow crystalline powder.^{[3][4][7]} It exhibits high solubility in a broad range of common organic solvents, a characteristic that contributes to its versatility in various reaction conditions.^{[2][3][4][5]} The compound is also thermally stable, allowing for a wider operational temperature range in chemical syntheses.^{[2][3][4][5]}

Table 1: General Properties of **tBuXPhos Pd G3**

Property	Value	References
CAS Number	1447963-75-8	^{[1][2][8][9]}
Molecular Formula	C ₄₂ H ₅₈ NO ₃ PPdS	^{[1][3][4][8]}
Molecular Weight	794.37 g/mol	^{[1][8]}
Appearance	Dark grey/yellow crystalline powder	^{[3][4][7]}
Melting Point	130-140 °C	^{[1][7]}
Solubility	Highly soluble in a wide range of common organic solvents; insoluble in water.	^{[2][3][4][5][7]}
Stability	Air, moisture, and thermally stable.	^{[1][2][3][4][5][8]}

Spectroscopic Data for Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for ensuring the purity and integrity of **tBuXPhos Pd G3**.^[1] Analysis of ¹H and ³¹P NMR spectra allows for the identification and quantification of impurities, residual solvents, and unreacted starting materials.^[1]

Table 2: Key NMR Spectroscopic Data for **tBuXPhos Pd G3**

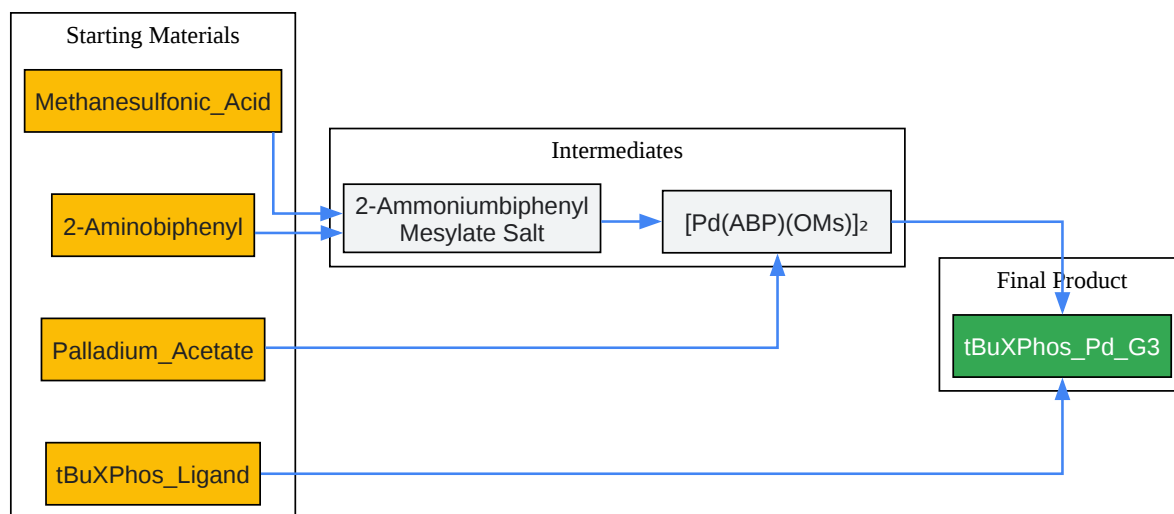
Nucleus	Solvent	Chemical Shift (δ)	Characteristic	References
³¹ P NMR	-	36–63 ppm	A single sharp signal indicates a pure product.	[2]
¹ H NMR	DMSO-d ₆	6.8–7.5 ppm	Aromatic protons.	[2]
¹ H NMR	DMSO-d ₆	5.2 ppm	NH ₂ protons of the 2-aminobiphenyl fragment.	[2]

Synthesis and Mechanism

The synthesis of **tBuXPhos Pd G3** is a multi-step process designed to produce a highly pure and reactive precatalyst.[1] The general synthetic route involves the formation of a palladacycle dimer, which then reacts with the tBuXPhos ligand.[2]

Synthetic Pathway

The synthesis can be logically broken down into the following key transformations:



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Caption: Synthetic pathway for **tBuXPhos Pd G3**.

Experimental Protocol: Synthesis of tBuXPhos Pd G3

The following is a representative protocol for the synthesis of **tBuXPhos Pd G3**, adapted from procedures for analogous third-generation Buchwald precatalysts.[2]

Step 1: Formation of 2-Ammoniumbiphenyl Mesylate

- In a suitable reaction vessel, dissolve 2-aminobiphenyl in a minimal amount of a suitable organic solvent (e.g., dichloromethane).
- Cool the solution in an ice bath.
- Slowly add one equivalent of methanesulfonic acid dropwise with stirring.
- Continue stirring for 1-2 hours, allowing the salt to precipitate.

- Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Formation of the Palladacycle Dimer, $[\text{Pd}(\text{ABP})(\text{OMs})]_2$

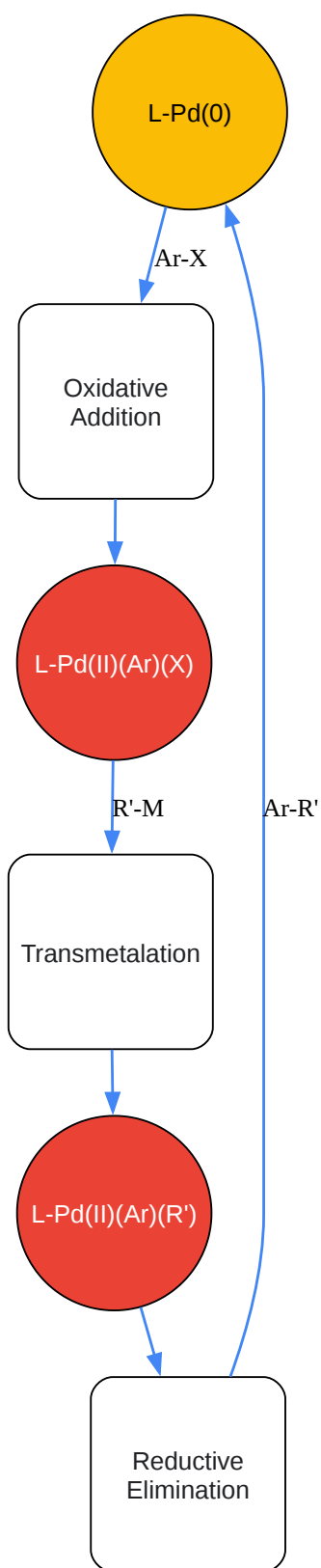
- Combine the 2-ammoniumbiphenyl mesylate salt and palladium(II) acetate in a flask under an inert atmosphere.
- Add a suitable solvent (e.g., toluene) and heat the mixture with stirring.
- Monitor the reaction for the formation of the dimeric palladacycle.
- Upon completion, cool the reaction mixture and isolate the product, which may precipitate or be obtained after solvent removal.

Step 3: Formation of **tBuXPhos Pd G3**

- Under an inert atmosphere, dissolve the palladacycle dimer in an appropriate solvent such as THF or dichloromethane.^[2]
- In a separate flask, dissolve two equivalents of the tBuXPhos ligand in the same solvent.
- Slowly add the ligand solution to the palladacycle dimer solution at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by ^{31}P NMR for the disappearance of the free phosphine signal.^[2]
- Isolate the **tBuXPhos Pd G3** product by precipitation or crystallization, followed by filtration, washing with a non-polar solvent, and drying under vacuum.

Catalytic Cycle

tBuXPhos Pd G3 serves as a precatalyst that, upon activation, enters a well-established catalytic cycle for cross-coupling reactions. The bulky and electron-donating tBuXPhos ligand is crucial for the efficiency of each step in the cycle.^[2]



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Caption: Generalized catalytic cycle for cross-coupling reactions.

The key steps are:

- Activation: The precatalyst is activated in situ by a base, leading to the formation of the active L-Pd(0) species.^[2]
- Oxidative Addition: The aryl halide (Ar-X) adds to the L-Pd(0) complex.
- Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center.
- Reductive Elimination: The two coupled organic fragments (Ar-R') are eliminated, regenerating the L-Pd(0) catalyst.

Applications in Cross-Coupling Reactions

tBuXPhos Pd G3 is a highly effective catalyst for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]}

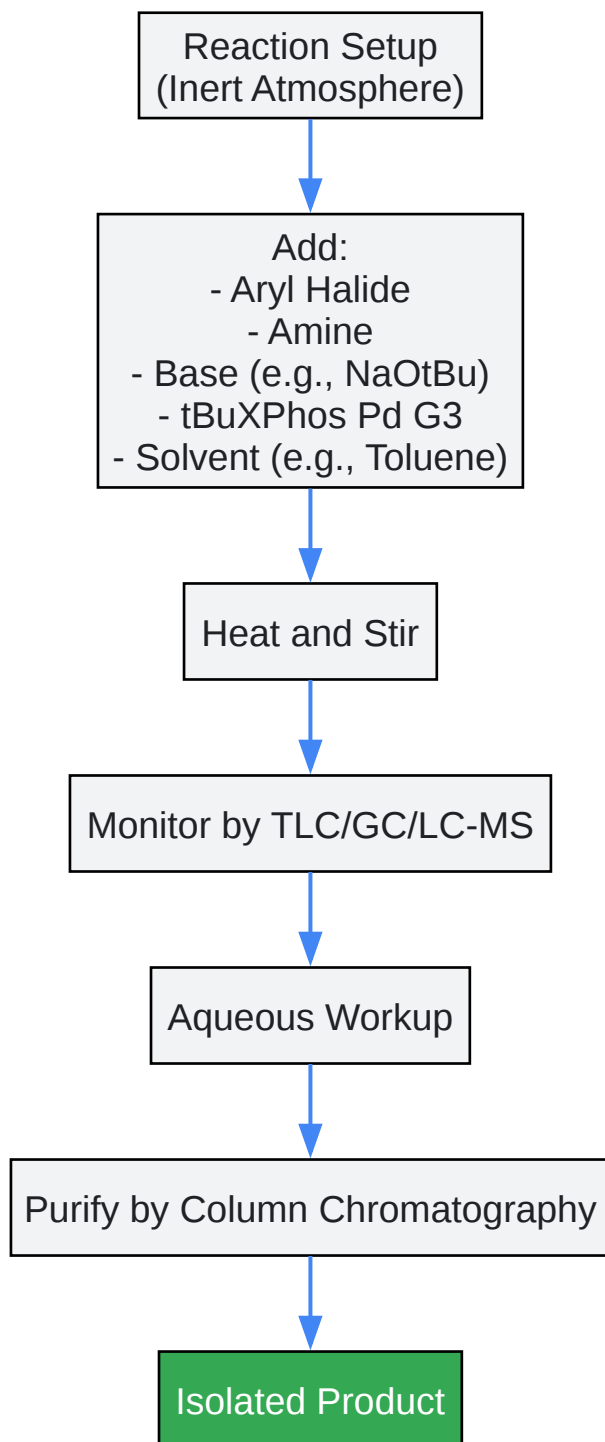
Table 3: Major Applications of **tBuXPhos Pd G3**

Reaction Type	Description	References
Buchwald-Hartwig Amination	Formation of C-N bonds by coupling aryl halides with amines.	[1] [3] [4] [5]
Suzuki-Miyaura Coupling	Formation of C-C bonds by coupling aryl halides with boronic acids or esters.	[1]
Heck Reaction	Formation of C-C bonds by coupling aryl halides with alkenes.	[1]
Negishi Coupling	Formation of C-C bonds by coupling aryl halides with organozinc reagents.	[1]
Sonogashira Coupling	Formation of C-C bonds by coupling aryl halides with terminal alkynes.	[1]
Stille Coupling	Formation of C-C bonds by coupling aryl halides with organotin reagents.	[1]
Hiyama Coupling	Formation of C-C bonds by coupling aryl halides with organosilicon reagents.	[1]
Cyanation	Introduction of a cyano group onto an aromatic ring.	[3] [4] [5]
α -Arylation of Esters	Formation of a C-C bond at the α -position of an ester.	[3] [4] [5]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for a Buchwald-Hartwig amination reaction using **tBuXPhos Pd G3**. Reaction conditions should be optimized for specific substrates.

Workflow for a Typical Buchwald-Hartwig Amination

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